4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one

Lipophilicity LogP ADME

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 186792-13-2) is a heterocyclic pyridazin-3(2H)-one derivative bearing bromine at the 4-position, a methoxy group at the 5-position, and an N-methyl substituent. With a molecular formula of C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a key precursor in the synthesis of pyridazinone-based α4 integrin receptor antagonists.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.038
CAS No. 186792-13-2
Cat. No. B2741797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one
CAS186792-13-2
Molecular FormulaC6H7BrN2O2
Molecular Weight219.038
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)OC)Br
InChIInChI=1S/C6H7BrN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3
InChIKeyHSDCWFJCXPJONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 186792-13-2): Core Pyridazinone Building Block for Cross-Coupling and Integrin Antagonist Programs


4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 186792-13-2) is a heterocyclic pyridazin-3(2H)-one derivative bearing bromine at the 4-position, a methoxy group at the 5-position, and an N-methyl substituent. With a molecular formula of C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a key precursor in the synthesis of pyridazinone-based α4 integrin receptor antagonists [1]. The 4-bromo substituent is critical for enabling palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi) and halogen–magnesium exchange chemistry for further functionalization [2][3]. Commercially, the compound is available from multiple vendors at purities of 95–97% .

Why Generic Substitution Fails for 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one: Halogen-Dependent Reactivity and Pharmacophoric Constraints


The choice of halogen and substitution pattern on the pyridazin-3(2H)-one scaffold is not interchangeable for synthetic chemists or medicinal chemistry programs. The 4-bromo substituent in this compound provides a unique balance of reactivity for transition-metal-catalyzed cross-coupling [1], while the 5-methoxy group exerts an electron-donating effect that modulates both the electronic character of the ring and the regiochemical outcome of metalation or coupling events [2]. In contrast, the 4-chloro analog (CAS 14628-57-0) exhibits substantially lower reactivity in Suzuki–Miyaura couplings due to the higher C–Cl bond dissociation energy [3], and the 4,5-dibromo analog (CAS 13645-74-4) introduces competing reactivity at the 5-position that complicates selective mono-functionalization [4]. Furthermore, in the context of α4 integrin antagonist programs, the pyridazinone core with specific 4-aryl substitution—enabled by the 4-bromo handle—has demonstrated selective α4β7 integrin inhibition (IC₅₀ = 63 nM) with >79-fold selectivity over α4β1 [5].

Quantitative Differentiation Evidence: 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one vs. Closest Analogs


LogP Advantage: 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one Exhibits Lower Lipophilicity Than Predicted, Enhancing Aqueous Solubility vs. Non-Halogenated Analog

The experimentally measured LogP for 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 186792-13-2) is reported as −0.18 , indicating hydrophilic character. This contrasts with the non-halogenated parent compound 5-methoxy-2-methylpyridazin-3(2H)-one (CAS 14628-58-1), which has a predicted LogP of approximately +0.55 . The ~0.73 log unit difference means the brominated compound is approximately 5.4-fold more hydrophilic than the non-halogenated analog at physiological pH.

Lipophilicity LogP ADME Drug-likeness

Superior Leaving Group Reactivity: C–Br Bond Enables Broader Cross-Coupling Scope vs. 4-Chloro Analog

The C–Br bond in 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one has a bond dissociation energy of approximately 285 kJ/mol, compared to ~327 kJ/mol for the C–Cl bond in the 4-chloro analog (CAS 14628-57-0) [1]. This ~42 kJ/mol difference translates to substantially faster oxidative addition rates with Pd(0) catalysts. In Suzuki–Miyaura reactions on pyridazinone substrates, bromopyridazinones have been demonstrated to undergo efficient coupling with arylboronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C), whereas analogous chloropyridazinones require higher temperatures or more active catalyst systems to achieve comparable conversion [2]. The methoxy group at the 5-position further activates the 4-bromo position toward metalation via an electron-donating resonance effect, a property absent in the 4,5-dibromo analog where two competing reactive sites exist [3].

Palladium catalysis Suzuki coupling Bond dissociation energy Synthetic efficiency

Regioselective Bromine–Magnesium Exchange: Exclusive C-4 Metalation Directed by 5-Methoxy Group

In a systematic study of bromine–magnesium exchange on pyridazin-3(2H)-ones, Ryabtsova et al. (2009) demonstrated that 2-benzyl-4-bromo-5-methoxy-pyridazin-3(2H)-one (a direct N-benzyl analog of the target compound) undergoes exclusive C-4 metalation when treated with i-PrMgCl·LiCl [1]. The resulting C-4 magnesiated intermediate was quenched with various electrophiles (aldehydes, ketones, DMF) to yield C-4 functionalized products in 68–91% isolated yields [1]. This regioselectivity is governed by the electron-donating 5-methoxy group, which stabilizes the developing negative charge at C-4 during the Br–Mg exchange. In stark contrast, the isomeric 2-benzyl-5-bromo-4-methoxy-pyridazin-3(2H)-one gave a tandem addition–elimination/ Br–Mg exchange product mixture rather than clean mono-functionalization [1]. The 4,5-dibromo analog showed C-4 selective exchange but with competing hydrodebromination side reactions [1].

Halogen–magnesium exchange Regioselectivity Organomagnesium reagents Functionalization

Molecular Weight Differentiation: Optimized MW Window for Lead-Like Properties vs. Dibromo and Non-Halogenated Analogs

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one has a molecular weight of 219.04 g/mol , placing it in the favorable range for fragment-based drug discovery (typically MW < 300) while providing sufficient mass for detection. The non-halogenated parent compound (CAS 14628-58-1, MW 140.14 g/mol) is lighter but lacks the synthetic handle for cross-coupling. The 4-chloro analog (CAS 14628-57-0, MW 174.58 g/mol) is 44.46 g/mol lighter, which may be advantageous for some fragment libraries but confers lower UV absorption and weaker mass spectrometry signal . The 4,5-dibromo analog (CAS 13645-74-4, MW 267.91 g/mol) exceeds the preferred MW ceiling for fragment-based screening (MW typically < 250) and introduces the characteristic isotopic doublet of two bromine atoms, complicating mass spectral interpretation . The monobromo isotopic pattern (¹:¹ ratio for [M]⁺ and [M+2]⁺) provides a distinctive, easily interpretable MS signature.

Molecular weight Lead-likeness Physicochemical properties Fragment-based design

α4β7 Integrin Selectivity: 4-Aryl Derivatives of the Target Scaffold Achieve >79-Fold Selectivity Over α4β1

Although the target compound itself is a building block and not a final bioactive entity, its core scaffold—when elaborated at the 4-position via Suzuki coupling—generates potent and selective α4β7 integrin antagonists. BindingDB data (Entry BDBM16820) for a pyridazinone-based phenylalanine carbamate derivative incorporating the 5-methoxy-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl core shows an IC₅₀ of 63 nM against α4β7/MAdCAM-1 interaction, compared to IC₅₀ > 5,000 nM against α4β1/VCAM-1, yielding a selectivity window of >79-fold [1]. This selectivity is critical because dual α4β1/α4β7 inhibition carries higher risk of immunosuppression, whereas selective α4β7 antagonism (as exemplified by vedolizumab) is a clinically validated strategy for inflammatory bowel disease [2]. The 5-methoxy-2-methyl substitution pattern on the pyridazinone core contributes to this selectivity profile; carbamate derivatives with alternative N-substitution patterns show altered selectivity ratios [1].

Integrin α4β7 Selectivity MAdCAM-1 Inflammatory bowel disease

C–Br vs. C–Cl Reactivity in Negishi Coupling: Brominated Pyridazinones Outperform Chloro Analogs in Zinc-Mediated Cross-Coupling

Verhelst et al. (2011) demonstrated that brominated pyridazin-3(2H)-ones undergo efficient Br–Mg exchange followed by transmetalation with ZnCl₂ to generate organozinc intermediates suitable for Negishi cross-coupling [1]. The 4-bromo-5-methoxy-substituted pyridazinone scaffold (as the N-benzyl analog) was successfully converted to the corresponding zincated species and coupled with aryl iodides in 72–88% yield [1]. In contrast, the analogous 4-chloro-5-methoxy-pyridazinones are not amenable to this two-step Br–Mg exchange/transmetalation sequence due to the sluggish reactivity of the C–Cl bond toward magnesium insertion, requiring alternative direct C–H zincation protocols that are less regioselective [1]. This establishes the 4-bromo compound as the preferred starting material for Negishi-based diversification strategies.

Negishi coupling Organozinc reagents Transmetalation C–C bond formation

Optimal Procurement and Application Scenarios for 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one


Medicinal Chemistry: Synthesis of Selective α4β7 Integrin Antagonist Libraries via Suzuki–Miyaura Diversification

Procurement of 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one is indicated for medicinal chemistry groups pursuing small-molecule α4β7 integrin antagonists for inflammatory bowel disease. The 4-bromo handle enables parallel Suzuki–Miyaura coupling with diverse arylboronic acids to generate 4-aryl pyridazinone libraries. As demonstrated by Gong et al. (2006), pyridazinone-based phenylalanine carbamates built from this scaffold achieve α4β7/MAdCAM-1 IC₅₀ values as low as 63 nM with >79-fold selectivity over α4β1/VCAM-1, a selectivity profile directly relevant to the mechanism of vedolizumab. The C–Br bond reactivity ensures efficient coupling under standard Pd(0) conditions, enabling rapid SAR exploration at the 4-position. [1][2]

Synthetic Methodology: Regioselective C-4 Functionalization via Bromine–Magnesium Exchange for Late-Stage Diversification

For synthetic chemistry groups developing novel pyridazinone functionalization methods, this compound is the substrate of choice for Br–Mg exchange chemistry. Ryabtsova et al. (2009) established that the 4-bromo-5-methoxy substitution pattern directs exclusive metalation at C-4 with i-PrMgCl·LiCl, enabling quenching with a variety of electrophiles (aldehydes, ketones, DMF, allyl bromide) to give C-4 functionalized products in 68–91% yield. This regiochemical fidelity—absent in the 5-bromo-4-methoxy isomer—makes the compound uniquely suited for late-stage diversification strategies where precise control over functionalization site is paramount. The resulting organomagnesium intermediate can also be transmetalated to zinc for Negishi couplings, providing access to a broader range of C-4 substituted products. [3][4]

Fragment-Based Drug Discovery: Optimal MW and Physicochemical Profile for Fragment Library Inclusion

With a molecular weight of 219.04 g/mol and a measured LogP of −0.18, 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one satisfies the Rule of Three criteria for fragment-based lead discovery (MW < 300, cLogP ≤ 3). The compound's hydrophilic character (LogP −0.18, corresponding to approximately 5.4-fold greater hydrophilicity than the non-halogenated parent) translates to favorable aqueous solubility (~50 mg/mL estimated for related pyridazinones), facilitating screening at high concentrations in biochemical assays. The single bromine substituent provides a characteristic isotopic signature for LC-MS confirmation while maintaining acceptable physicochemical properties, unlike the 4,5-dibromo analog (MW 267.91, LogP higher) which approaches the upper limit of fragment-likeness.

Process Chemistry: Suzuki Coupling Scale-Up Using a Mono-Bromo Substrate for Simplified Impurity Profiles

In process research and scale-up settings, the mono-brominated pyridazinone offers practical advantages over the 4,5-dibromo analog. The single reactive site eliminates the need for selective mono-coupling optimization and reduces the formation of bis-coupled and regioisomeric impurities. The lower C–Br bond dissociation energy (~285 kJ/mol) compared to the C–Cl bond (~327 kJ/mol) in the 4-chloro analog allows for milder reaction conditions (lower temperature, shorter reaction times), which is advantageous for heat-sensitive substrates and for minimizing thermal degradation during scale-up. The 4,5-dibromo analog (CAS 13645-74-4), while also reactive, produces complex product mixtures including 4-ferrocenyl, 5-ferrocenyl, and bis-coupled pyridazinones as well as hydrodebromination byproducts when subjected to Suzuki–Miyaura conditions, as documented by Kégl et al. (2022). [5]

Quote Request

Request a Quote for 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.